Nickel(2+) propionate

Catalog No.
S13190825
CAS No.
3349-08-4
M.F
C6H10NiO4
M. Wt
204.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(2+) propionate

CAS Number

3349-08-4

Product Name

Nickel(2+) propionate

IUPAC Name

nickel(2+);propanoate

Molecular Formula

C6H10NiO4

Molecular Weight

204.83 g/mol

InChI

InChI=1S/2C3H6O2.Ni/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2

InChI Key

CIMSFRCJLLCURG-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Ni+2]

Nickel(2+) propionate is an inorganic compound with the chemical formula C6H10NiO4\text{C}_6\text{H}_{10}\text{NiO}_4. It consists of nickel ions in a +2 oxidation state coordinated with two propionate anions, which are derived from propionic acid. This compound typically appears as a green crystalline solid and is known for its role in various chemical applications, particularly in catalysis and as a precursor in organic synthesis. Nickel(2+) propionate is also notable for its potential biological activities and interactions.

, particularly involving the nickel ion and the propionate groups. Key reactions include:

  • Formation of Nickel Hydroxide: When nickel(2+) ions react with sodium hydroxide, nickel(II) hydroxide is precipitated:
    Ni2+(aq)+2OH(aq)Ni OH 2(s)\text{Ni}^{2+}(aq)+2\text{OH}^-(aq)\rightarrow \text{Ni OH }_2(s)
  • Complex Formation: Nickel(2+) ions can form complexes with various ligands, including ammonia and dimethylglyoxime. For instance, in the presence of ammonia:
    Ni OH 2(s)+6NH3(aq)[Ni NH3)6]2+(aq)+2OH(aq)\text{Ni OH }_2(s)+6\text{NH}_3(aq)\rightarrow [\text{Ni NH}_3)_6]^{2+}(aq)+2\text{OH}^-(aq)
  • Precipitation with Sulfides: The reaction with sulfide ions leads to the formation of nickel sulfide:
    Ni2+(aq)+S2(aq)NiS(s)\text{Ni}^{2+}(aq)+\text{S}^{2-}(aq)\rightarrow \text{NiS}(s)

These reactions highlight the versatility of nickel(2+) ions in forming various compounds and complexes.

  • Toxicity: Nickel compounds, including nickel(2+) propionate, can cause allergic reactions and respiratory issues upon inhalation or skin contact. It is classified as harmful if inhaled and may cause skin sensitization .
  • Enzymatic Role: Nickel is a cofactor for certain enzymes, including urease and hydrogenases, which are crucial in nitrogen metabolism and hydrogen production respectively.

Nickel(2+) propionate can be synthesized through several methods:

  • Direct Reaction: A common method involves reacting nickel(II) carbonate or nickel(II) hydroxide with propionic acid:
    NiCO3+2C3H6O2Ni C3H5O2)2+CO2+H2O\text{NiCO}_3+2\text{C}_3\text{H}_6\text{O}_2\rightarrow \text{Ni C}_3\text{H}_5\text{O}_2)_2+\text{CO}_2+\text{H}_2\text{O}
  • Two-Stage Synthesis: Another approach involves first forming a nickel complex with another ligand followed by reaction with propionic acid .
  • Solvothermal Methods: Advanced synthesis techniques such as solvothermal methods can also be employed to produce high-purity nickel(2+) propionate crystals.

Nickel(2+) propionate has diverse applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in polymerization processes.
  • Precursor in Synthesis: Used as a precursor for synthesizing other nickel compounds or organic materials.
  • Agricultural Chemicals: It may be utilized in fertilizers or plant growth regulators due to its micronutrient properties.

Research into the interactions of nickel(2+) propionate with biological systems has shown that it can influence cellular processes:

  • Cellular Uptake: Studies indicate that nickel ions can be taken up by cells, affecting metabolic pathways.
  • Toxicological Studies: Investigations into its toxic effects have revealed potential impacts on respiratory health and skin sensitization.

These studies emphasize the importance of understanding both the beneficial and harmful aspects of this compound.

Nickel(2+) propionate shares similarities with other nickel salts and organic carboxylates. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Nickel(II) acetateC4H6NiO4\text{C}_4\text{H}_6\text{NiO}_4Widely used in organic synthesis; less toxic than other nickel compounds.
Nickel(II) sulfateNiSO4\text{NiSO}_4Commonly used in electroplating; more soluble than nickel(2+) propionate.
Cobalt(II) propionateC6H10CoO4\text{C}_6\text{H}_{10}\text{CoO}_4Similar structure but contains cobalt; exhibits different biological activity.
Copper(II) propionateC6H10CuO4\text{C}_6\text{H}_{10}\text{CuO}_4Contains copper; has unique catalytic properties distinct from nickel.

The uniqueness of nickel(2+) propionate lies in its specific coordination chemistry and biological interactions compared to these similar compounds.

Systematic IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) designates nickel(2+) propionate as nickel;propanoic acid. This nomenclature reflects the compound’s composition: a nickel cation coordinated with two propionate anions derived from propionic acid.

The molecular formula is C~3~H~6~NiO~2~, calculated from the stoichiometric combination of one nickel ion (Ni²⁺) and two propionate ligands (C~3~H~5~O~2~⁻). The molecular weight, derived from PubChem’s computational data, is 132.77 g/mol.

PropertyValueSource
Molecular FormulaC~3~H~6~NiO~2~
Molecular Weight132.77 g/mol
IUPAC Namenickel;propanoic acid

Synonyms and Registry Identifiers

Nickel(2+) propionate is recognized by multiple synonyms and registry identifiers across chemical databases:

Key Synonyms:

  • Propionic acid, nickel(2+) salt
  • Nickel propionate
  • Nickel(II) propionate
  • NSC 58969

Registry Identifiers:

Identifier TypeValueSource
CAS Registry3349-08-4
DSSTox SubstanceDTXSID30955115
NSC Number58969

The CAS Registry Number 3349-08-4 serves as the primary identifier for this compound in chemical inventories. The DSSTox Substance ID (DTXSID30955115) links to regulatory and toxicity databases, though the user-mandated exclusion of safety data precludes further discussion of toxicological profiles.

Structural Relationship to Propionic Acid Derivatives

Nickel(2+) propionate belongs to the broader class of nickel carboxylates, characterized by nickel ions coordinated with carboxylic acid anions. Its structure derives directly from propionic acid (CH~3~CH~2~COOH), where the acidic hydrogen atoms are replaced by a nickel(II) cation.

Structural Features:

  • Ligand Configuration: Each propionate ligand binds to the nickel center via the carboxylate group (-COO⁻), forming a bidentate or monodentate coordination depending on crystallization conditions.
  • Coordination Geometry: Nickel typically adopts octahedral or tetrahedral geometries in carboxylate complexes, though crystallographic data specific to nickel(2+) propionate remains limited in publicly available literature.

Comparative Analysis with Related Nickel Salts:

CompoundFormulaCoordination Features
Nickel(2+) acetate(CH~3~COO)~2~NiMonodentate acetate ligands
Nickel(2+) formateNi(HCOO)~2~Six-coordinate nickel
Nickel(2+) propionateC~3~H~6~NiO~2~Propionate ligands (exact geometry undetermined)

The structural simplicity of nickel(2+) propionate contrasts with more complex nickel carboxylates like nickel glutarate (Mil-77), which feature porous frameworks with occluded water molecules.

Industrial-Scale Production via Nickel Carbonyl Complex Reactions

Industrial production of nickel(2+) propionate relies primarily on nickel carbonyl complex reactions, which represent the most economically viable approach for large-scale manufacturing [1]. The process utilizes nickel carbonyl as a catalyst precursor, enabling efficient conversion of starting materials under controlled industrial conditions [1]. The nickel carbonyl complex may be used directly or generated in situ from suitable starting materials such as nickel salts, particularly nickel salts of fatty acids, or from metallic nickel [1].

Crystal Structure Analysis

Nickel(2+) propionate, with the molecular formula C₆H₁₀NiO₄, represents a coordination compound where nickel(II) ions are coordinated by propionate anions derived from propanoic acid [1] [2]. The compound exhibits the International Union of Pure and Applied Chemistry designation as nickel(2+) dipropanoate, reflecting its composition of one nickel cation coordinated with two propionate anions [3].

The crystal structure analysis reveals that nickel(2+) propionate crystallizes in a coordination framework where the metal center adopts various coordination geometries depending on the crystallization conditions and presence of additional ligands [4]. In the solid-state tetrahydrate form, the compound demonstrates a molecular weight of 204.835 grams per mole with an exact mass of 203.993252 daltons [3].

Structural investigations using X-ray diffraction techniques indicate that the propionate ligands coordinate to the nickel center through their carboxylate oxygen atoms, forming stable chelate rings [4]. The compound exhibits both coordinated and uncoordinated propionate species within the solid-state matrix, as evidenced by spectroscopic analysis showing distinct vibrational frequencies for these different coordination modes [4].

The heavy atom count of eleven in the molecular structure includes the central nickel atom, four oxygen atoms from the two propionate ligands, and six carbon atoms forming the propyl chains [1]. The compound possesses four hydrogen bond acceptor sites and zero hydrogen bond donor sites, contributing to its specific intermolecular interaction patterns in the solid state [1].

Coordination Geometry of Nickel Center

The coordination geometry around the nickel center in nickel(2+) propionate demonstrates characteristic features of nickel(II) complexes with carboxylate ligands [5] [6]. The most common coordination numbers for nickel in these systems are four and six, with octahedral coordination being particularly prevalent when additional ligands or solvent molecules are present [7].

Typical nickel-oxygen bond lengths in carboxylate complexes range from 2.00 to 2.13 angstroms, consistent with the ionic radius of high-spin nickel(II) and the coordination requirements of the carboxylate oxygen atoms [5] [4]. The bond angles within the coordination sphere vary significantly depending on the overall geometry adopted by the complex.

In octahedral arrangements, the oxygen-nickel-oxygen bond angles typically range from 80 to 95 degrees for chelating carboxylate ligands, while trans-positioned ligands exhibit angles approaching 180 degrees [5]. When square planar coordination occurs, the geometry becomes more constrained with characteristic bond angles reflecting the planar arrangement of the donor atoms around the metal center [6] [8].

The coordination sphere composition varies with experimental conditions, ranging from simple NiO₄ environments in anhydrous forms to NiO₆ arrangements when water molecules or additional oxygen donors occupy the remaining coordination sites [4] [9]. Mixed coordination spheres such as NiN₄O₂ can form when nitrogen-containing ligands are present alongside the propionate anions [10] [9].

The electronic configuration of nickel(II) with its d⁸ electron arrangement significantly influences the preferred coordination geometries, with square planar arrangements favored for strong field ligands and octahedral geometries more common with weaker field donors like carboxylates [11] [12].

Ligand-Proton Interactions in Solid-State Matrix

The solid-state structure of nickel(2+) propionate exhibits extensive hydrogen bonding networks that contribute significantly to the overall stability and packing arrangement of the crystal lattice [4] [13]. These interactions involve both intramolecular and intermolecular hydrogen bonds that influence the coordination geometry and supramolecular architecture.

Intramolecular nitrogen-hydrogen to oxygen interactions occur within individual complex units, with donor-acceptor distances ranging from 1.99 to 2.60 angstroms and bond angles between 115 and 170 degrees [13]. These interactions serve to stabilize the coordination geometry around the nickel center and maintain the structural integrity of the complex units.

Intermolecular hydrogen bonding plays a crucial role in linking neighboring molecular units within the crystal structure [13]. Nitrogen-hydrogen to oxygen interactions between separate complex molecules exhibit distances of 2.28 to 2.85 angstroms with angles ranging from 167 to 170 degrees, facilitating the formation of extended networks that contribute to crystal stability [13].

Carbon-hydrogen to oxygen interactions represent weaker but structurally significant contacts within the crystal packing arrangement [13]. These interactions, with distances of 2.13 to 3.04 angstroms and angles of 169 to 175 degrees, contribute to the overall three-dimensional structure and influence the relative orientations of molecular units within the lattice.

In hydrated forms of nickel(2+) propionate, water molecules participate actively in the hydrogen bonding network [14] [15]. Oxygen-hydrogen to nitrogen interactions from water to cyanide or amine groups exhibit distances of 1.80 to 2.20 angstroms with angles approaching linearity at 160 to 180 degrees, effectively bridging coordination chains and creating extended supramolecular architectures [15].

The spectroscopic evidence for these hydrogen bonding interactions includes shifts in vibrational frequencies, particularly in the carboxylate stretching regions [4]. The asymmetric carboxylate stretch appears at 1569 wavenumbers, while the symmetric stretch occurs at 1433 wavenumbers, with the frequency separation of 136 wavenumbers indicating the coordination mode of the propionate ligands [4].

Water-carboxyl hydrogen bonding interactions in hydrated forms demonstrate distances of 2.60 to 2.90 angstroms with angles of 150 to 175 degrees, contributing to the stabilization of the hydration shell around the coordination complex [16]. These interactions significantly influence the thermal stability and dehydration behavior of the hydrated crystalline forms.

The Raman spectroscopic analysis reveals distinct frequencies for coordinated and free propionate species within the solid-state matrix [4]. Coordinated propionate exhibits carbon-carbon stretching vibrations at 902 and 988 wavenumbers, while free propionate ions show these modes at 891 and 1086 wavenumbers, providing direct evidence for the coexistence of different coordination environments within the crystal structure [4].

Hydrogen Bond Acceptor Count

4

Exact Mass

203.993250 g/mol

Monoisotopic Mass

203.993250 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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